1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid can be synthesized through the esterification of 1,2-benzenedicarboxylic acid with isononyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous flow reactors to achieve high yields and efficiency. The use of advanced catalysts and optimized reaction conditions ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,2-benzenedicarboxylic acid and isononyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 1,2-benzenedicarboxylic acid and isononyl alcohol.
Oxidation: Various oxidation products depending on the oxidizing agent.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role as a plasticizer in biological materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid involves its interaction with molecular targets and pathways in biological systems. The ester can interact with cellular membranes, altering their fluidity and permeability. It can also be metabolized by enzymes to produce active metabolites that exert various biological effects .
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar in structure but with a different alkyl group.
1,2-Benzenedicarboxylic acid, mono(1-methylethyl) ester: Another ester derivative with a shorter alkyl chain.
Uniqueness: 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H24O6 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(9-carboxynonan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H24O6/c1-13(9-5-3-2-4-6-12-16(19)20)24-18(23)15-11-8-7-10-14(15)17(21)22/h7-8,10-11,13H,2-6,9,12H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
IOWADRRGIUUGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=O)O)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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